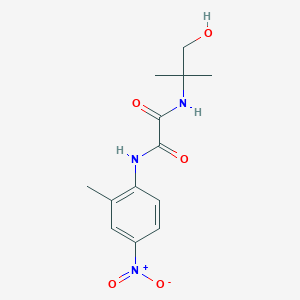

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide

CAS No.: 941895-69-8

Cat. No.: VC4504460

Molecular Formula: C13H17N3O5

Molecular Weight: 295.295

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941895-69-8 |

|---|---|

| Molecular Formula | C13H17N3O5 |

| Molecular Weight | 295.295 |

| IUPAC Name | N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide |

| Standard InChI | InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |

| Standard InChI Key | HMMFYDNTBRYYBI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |

Introduction

Synthesis

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the following steps:

-

Preparation of Substituents:

-

The hydroxyalkylamine (1-hydroxy-2-methylpropan-2-amine) and nitroaniline (2-methyl-4-nitroaniline) are synthesized or purchased as precursors.

-

-

Formation of Oxalamide Core:

-

React oxalyl chloride with the two amine groups (hydroxyalkylamine and nitroaniline) in a stepwise manner under controlled conditions.

-

A base such as triethylamine is used to neutralize HCl formed during the reaction.

-

-

Purification:

-

The crude product is purified using recrystallization or chromatography techniques.

-

This method ensures high purity and yield of the target compound.

Medicinal Chemistry

Oxalamides like this compound are often explored for their potential biological activities:

-

Anti-inflammatory properties: The nitrophenyl group can interact with biological targets involved in inflammatory pathways.

-

Antimicrobial activity: Nitroaromatic compounds are known for their ability to disrupt microbial processes.

-

Hydrogen bonding potential: The oxalamide core may serve as a scaffold for enzyme inhibition or receptor binding.

Material Science

Due to its amphiphilic nature, this compound could be used in designing supramolecular assemblies or as a building block for advanced materials.

Hydrogen Bonding and Crystallography

Oxalamides are known for their ability to form extensive hydrogen-bonding networks, which influence their solid-state properties:

-

Intramolecular hydrogen bonds stabilize the molecular conformation.

-

Intermolecular hydrogen bonds contribute to crystal packing, potentially forming layered or chain-like structures.

Single-crystal X-ray diffraction studies would provide insights into the exact arrangement of this compound in the solid state.

Future Research Directions

Further research on N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide could focus on:

-

Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activities.

-

Derivatization: Modifying substituents to enhance solubility or bioavailability.

-

Material Applications: Exploring its use in polymer chemistry or nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume